molecular formula C11H14FN B13246371 N-(1-cyclopropylethyl)-2-fluoroaniline

N-(1-cyclopropylethyl)-2-fluoroaniline

Cat. No.: B13246371
M. Wt: 179.23 g/mol
InChI Key: DSWMEZAEEFPQLM-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a cyclopropyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-2-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents, halogenating agents, alkylating agents.

Major Products:

    Oxidation: Nitro derivatives, quinone derivatives.

    Reduction: Cyclopropylamine.

    Substitution: Various substituted anilines.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-fluoroaniline is an organic compound with a cyclopropyl group and a fluorine atom attached to an aniline structure. It has a molecular formula of C11H14FNC_{11}H_{14}FN and a molecular weight of approximately 179.24 g/mol. The compound's unique structure allows it to participate in various applications across diverse fields.

Scientific Research Applications

  • Interaction Studies: Interaction studies focus on understanding how this compound binds to biological targets. These studies assess its binding affinity and activity against specific enzymes or receptors. The presence of the fluorine atom may influence its interaction dynamics, potentially enhancing its biological efficacy compared to non-fluorinated analogs.

** synthesis**

The synthesis of this compound typically involves multi-step procedures: Industrial production may utilize continuous flow processes to enhance yield and purity, employing catalytic systems, and optimized reaction conditions.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
N-(1-cyclopropylethyl)-2-methylanilineLacks the fluorine atomDifferent chemical and biological properties
N-(1-cyclopropylethyl)-3-chloro-2-methylanilineContains a chlorine atom instead of fluorineVariation in reactivity and applications
N-(1-cyclopropylethyl)-3-fluoroanilineSimilar structure but without the methyl groupVariations in chemical behavior
N-(1-cyclopropylethyl)-2,5-difluoroanilineTwo fluorine atoms attachedEnhanced reactivity due to dual fluorination

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-fluoroaniline and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • N-(1-cyclopropylethyl)-4-methyl-N-phenyl-benzamide
  • N-(1-cyclopropylethyl)-4,5-dimethylthiophene-2-carboxamide

Comparison: N-(1-cyclopropylethyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Biological Activity

N-(1-Cyclopropylethyl)-2-fluoroaniline is an organic compound notable for its unique structural features, including a cyclopropyl group and a fluorine atom attached to an aniline backbone. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}F\N
  • Molecular Weight : Approximately 185.22 g/mol
  • Structural Features : The presence of the cyclopropyl group contributes to the compound's rigidity, while the fluorine atom enhances its interaction with biological macromolecules, potentially affecting its binding affinity to various targets.

The biological activity of this compound is primarily influenced by its structural components. The cyclopropyl and fluorine substituents can modulate the compound's interaction with enzymes, receptors, and ion channels:

  • Binding Affinity : The fluorine atom may enhance the compound's ability to interact with biological targets, increasing its efficacy compared to non-fluorinated analogs.
  • Stability : The cyclopropyl group contributes to the compound's stability, which is critical for maintaining activity in biological systems.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, with ongoing research focusing on its mechanisms of action against cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the significance of fluorinated compounds in drug discovery. Approximately 20% of commercialized medicines contain fluorine due to its ability to enhance pharmacological properties . this compound exemplifies this trend:

  • Fluorination Effects : The introduction of fluorine in drug design has been shown to improve metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
  • Structure-Activity Relationship (SAR) : SAR studies have demonstrated that variations in substituents can significantly affect the biological potency of related compounds. For instance, compounds with different halogen substitutions exhibit varying degrees of activity against specific targets .

Comparative Analysis

To further understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(1-cyclopropylethyl)-2-methylanilineLacks the fluorine atomDifferent chemical and biological properties
N-(1-cyclopropylethyl)-3-chloro-2-methylanilineContains a chlorine atomVariation in reactivity and applications
N-(1-cyclopropylethyl)-3-fluoroanilineSimilar structure but without the methyl groupVariations in chemical behavior
N-(1-cyclopropylethyl)-2,5-difluoroanilineTwo fluorine atoms attachedEnhanced reactivity due to dual fluorination

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-fluoroaniline

InChI

InChI=1S/C11H14FN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3

InChI Key

DSWMEZAEEFPQLM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=CC=C2F

Origin of Product

United States

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